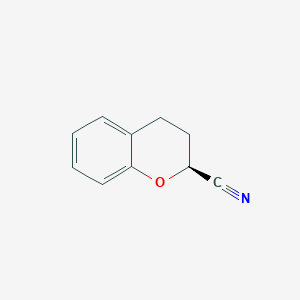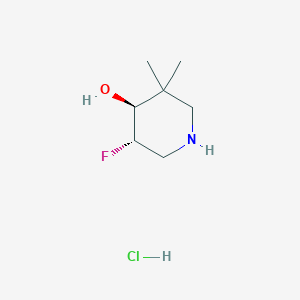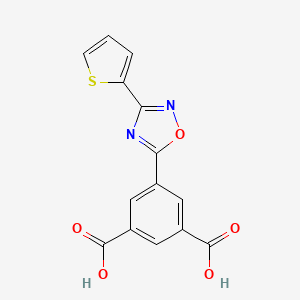
(S)-Chroman-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Chroman-2-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chroman-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring structure. This step often involves the use of Lewis acids or other catalysts to facilitate the cyclization process.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, where a suitable cyanating agent, such as sodium cyanide or potassium cyanide, is used under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing specific catalysts to enhance the yield and selectivity of the desired enantiomer.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
化学反应分析
Types of Reactions: (S)-Chroman-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanones, while reduction can produce primary amines.
科学研究应用
(S)-Chroman-2-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Chroman-2-carbonitrile involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular behavior.
相似化合物的比较
Chroman-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Chroman-2-amine: Contains an amine group instead of a nitrile group.
Chroman-2-aldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness: (S)-Chroman-2-carbonitrile is unique due to its specific chiral configuration and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S)-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m0/s1 |
InChI 键 |
PSODBWOLLYALSQ-VIFPVBQESA-N |
手性 SMILES |
C1CC2=CC=CC=C2O[C@@H]1C#N |
规范 SMILES |
C1CC2=CC=CC=C2OC1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)

![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)

![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)


